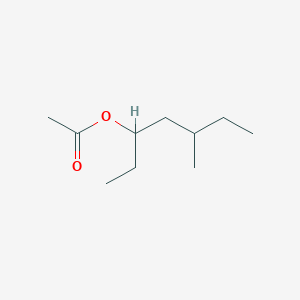

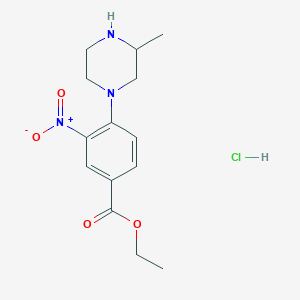

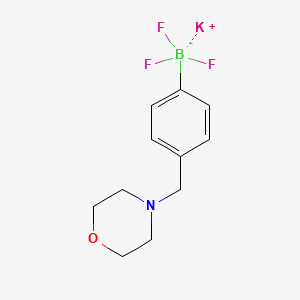

![molecular formula C13H8F2O2 B1451045 3,4'-Difluor-[1,1'-biphenyl]-4-carbonsäure CAS No. 786685-86-7](/img/structure/B1451045.png)

3,4'-Difluor-[1,1'-biphenyl]-4-carbonsäure

Übersicht

Beschreibung

3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen: Analgetikum und Entzündungshemmer

3,4'-Difluor-[1,1'-biphenyl]-4-carbonsäure: ist bekannt für seine Fähigkeit, die Synthese von Prostaglandinen zu hemmen, die an Entzündungen und Schmerzsignalen beteiligt sind. Daher besitzt es analgetische (schmerzstillende) und entzündungshemmende Eigenschaften. Es wird zur Linderung von mittelschweren Schmerzen im Zusammenhang mit Knochen- und rheumatoider Arthritis eingesetzt. Darüber hinaus kann es zur Behandlung von Schmerzen und Gelenkschmerzen, Muskelverstauchungen und sogar Krebsschmerzen nach orthopädischen Operationen eingesetzt werden .

Forensische Wissenschaft: Toxikologie

In der forensischen Toxikologie wird diese Verbindung als analytischer Standard verwendet, um Substanzen in einer Probe zu identifizieren und zu quantifizieren. Ihr genauer Nachweis ist entscheidend, um das Vorhandensein von Drogen in biologischen Proben zu ermitteln, was für rechtliche und medizinische Untersuchungen unerlässlich sein kann .

Chemische Forschung: Synthese von Arzneimittel-Oligosaccharid-Komplexen

Die Verbindung wird bei der Synthese von Arzneimittel-Oligosaccharid-Komplexen verwendet. Diese Komplexe können in Lösung hergestellt und durch Verfahren wie Lyophilisation und Sprühtrocknung in einen festen Zustand überführt werden. Diese Anwendung ist bedeutsam für die Entwicklung von Arzneimittelabgabesystemen und pharmazeutischen Formulierungen .

Materialwissenschaften: MOF-Linker

In den Materialwissenschaften, insbesondere im Bereich der Metall-Organischen Gerüste (MOFs), dient This compound als Linkermolekül. MOFs sind poröse Materialien mit Anwendungen in der Gasspeicherung, Trennung und Katalyse. Die Difluor-Biphenyl-Struktur verleiht den MOFs einzigartige Eigenschaften, die ihre Funktionalität verbessern .

Analytische Chemie: Standard für die Instrumentenkalibrierung

Diese Verbindung wird auch in der analytischen Chemie als Standard für die Instrumentenkalibrierung verwendet. Sie trägt zur Sicherstellung der Genauigkeit und Präzision von Instrumenten wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie (GC) bei, die für die chemische Analyse und Qualitätskontrolle unerlässlich sind .

Biomedizinische Forschung: Modulation der Fibrillogenese

Die Verbindung wurde hinsichtlich ihrer Rolle bei der Modulation der Fibrillogenese untersucht, der Bildung von Amyloid-Fibrillen, die mit verschiedenen Krankheiten verbunden sind. Durch die Halogenierung der Verbindung können Forscher ihre Eigenschaften verändern, um die Fibrillenbildung zu hemmen oder zu fördern, was für das Verständnis von Krankheiten wie Alzheimer und die Entwicklung potenzieller Behandlungen entscheidend ist .

Wirkmechanismus

Target of Action

The primary target of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid, also known as 4-(4-FLUOROPHENYL)-2-FLUOROBENZOIC ACID, is Bcl-2 . Bcl-2 is a protein that plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .

Mode of Action

The compound binds to Bcl-2 with a dissociation constant (K D) value of 400 μM . This binding interaction can influence the function of Bcl-2, potentially leading to changes in the regulation of apoptosis .

Biochemical Pathways

This pathway is typically activated by intracellular signals generated when cells are stressed and results in the release of death signals from the mitochondria .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its influence on Bcl-2 and the subsequent regulation of apoptosis. By binding to Bcl-2, the compound could potentially tip the balance of pro-apoptotic and anti-apoptotic signals within the cell, influencing cell survival and death .

Biochemische Analyse

Biochemical Properties

3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity to certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and influence the enzyme’s activity.

Cellular Effects

The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which adverse effects predominate.

Metabolic Pathways

3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The presence of fluorine atoms can influence the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance.

Transport and Distribution

The transport and distribution of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s lipophilicity, influenced by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is critical for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical effects and therapeutic potential.

Eigenschaften

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYXMXAOCUVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673361 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786685-86-7 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(4-fluorophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

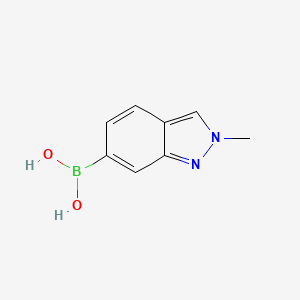

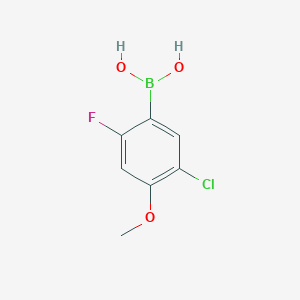

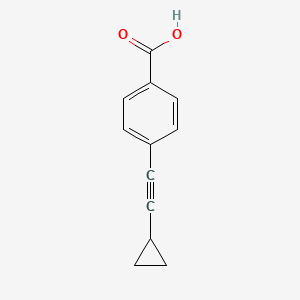

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

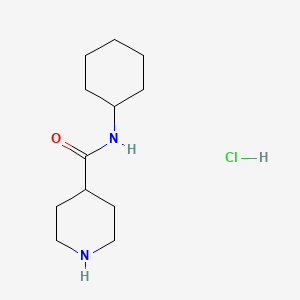

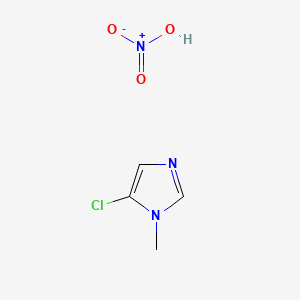

![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)

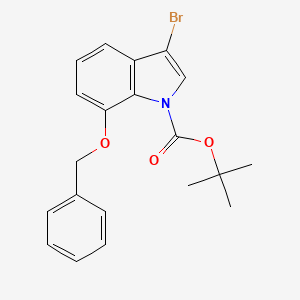

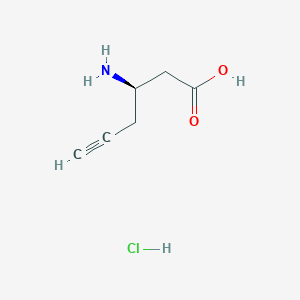

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)